molecular formula C17H17F3N2O4 B2639484 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2309602-84-2

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2639484
CAS No.: 2309602-84-2
M. Wt: 370.328
InChI Key: AZEOFGOOCXWOIL-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 2309602-84-2) is a high-purity chemical compound with a molecular formula of C17H17F3N2O4 and a molecular weight of 370.32 g/mol . This molecule features a distinctive 2,5-dimethylfuran moiety, a class of heterocyclic compounds known for its stability and role in biofuel research , linked via a hydroxyethyl bridge to a 3-(trifluoromethyl)phenyl group. This specific structure confers unique physicochemical properties; the hydroxylethyl group enhances solubility in polar solvents, while the trifluoromethyl group increases lipophilicity and potential membrane permeability, making the compound a valuable candidate for medicinal chemistry and pharmaceutical research . The calculated topological polar surface area is 91.6 Ų . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for screening against biological targets, particularly where its specific furan-based core and lipophilic characteristics are of interest. Proper handling procedures should be followed, and it is recommended to store the product in a tightly sealed container under an inert atmosphere.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4/c1-9-6-13(10(2)26-9)14(23)8-21-15(24)16(25)22-12-5-3-4-11(7-12)17(18,19)20/h3-7,14,23H,8H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEOFGOOCXWOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. In medicine, it could be investigated for its pharmacological properties and potential use in drug development. In industry, it may be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Below is a comparative analysis with analogous molecules from the provided evidence:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Applications / Bioactivity Reference
3-Chloro-N-phenyl-phthalimide Chlorinated phthalimide, phenyl group 243.66 Polymer synthesis (polyimide monomers)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Tetrahydrofuran, sulfamoyl, acetamide 298.34 Synthetic intermediate
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide Hydroxy-acetyl, difluorophenyl, pyrazine-carboxamide 427.36 Pharmaceutical (kinase inhibition)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethylbenzamide, isopropoxy-phenyl 323.29 Agrochemical (fungicide)

Structural and Functional Insights

  • Trifluoromethylphenyl Group : The trifluoromethyl (CF₃) group in the target compound and flutolanil enhances lipophilicity and metabolic stability, critical for membrane penetration in pesticidal or pharmacological applications. However, flutolanil’s benzamide scaffold differs from the target’s ethanediamide, which may alter target specificity.
  • Furan Derivatives : The 2,5-dimethylfuran moiety in the target compound contrasts with the tetrahydrofuran (THF) ring in ’s acetamide derivative . THF’s saturated structure improves solubility, while dimethylfuran’s aromaticity may favor π-π interactions in target binding.
  • Diamide vs. Monoamide Linkages: The diamide bridge in the target compound introduces conformational rigidity compared to monoamide analogs like flutolanil. This could influence binding kinetics in enzyme inhibition, as seen in Eli Lilly’s pyrazine-carboxamide derivatives .

Research Findings and Implications

  • Agrochemical Potential: The trifluoromethylphenyl group’s prevalence in pesticides (e.g., flutolanil ) suggests the target compound could exhibit fungicidal or herbicidal activity.
  • Pharmacological Applications : Hydroxyethyl and diamide motifs in ’s pyrazine-carboxamide derivatives correlate with kinase inhibition , implying possible anticancer or anti-inflammatory uses.
  • Thermal Stability : The dimethylfuran moiety may enhance thermal stability compared to THF-based compounds, advantageous for polymer applications as seen in phthalimide derivatives .

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound notable for its complex structure and potential biological activities. The compound features a furan moiety, a hydroxyethyl group, and a trifluoromethyl-substituted phenyl group, which are significant in medicinal chemistry for their diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16H16F3N2O2C_{16}H_{16}F_3N_2O_2
  • Molecular Weight : 343.30 g/mol

The presence of functional groups such as amides and aromatic rings suggests potential interactions with biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Research indicates that compounds with similar structural features often exhibit interaction with neurokinin receptors, particularly the neurokinin-1 (NK1) receptor. This receptor is implicated in various physiological processes, including pain modulation, inflammation, and mood regulation. The antagonism of NK1 receptors may contribute to therapeutic effects in conditions such as depression and anxiety.

Antiinflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. Compounds with similar furan structures have shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response.

Compound Target IC50 (µM) Effect
L-651896COX1.1Inhibition of prostaglandin synthesis
N-[...]LOX0.4Inhibition of leukotriene synthesis

Neuroprotective Effects

The structural characteristics of this compound may also confer neuroprotective effects. Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • Neurokinin Receptor Modulation : A study focusing on related compounds demonstrated significant inhibition of NK1 receptor activity, leading to reduced anxiety-like behaviors in animal models. This suggests that this compound may have similar effects.
  • Inflammation Models : In vivo models of inflammation showed that compounds with furan moieties significantly reduced edema and inflammatory cytokine levels, indicating that this compound may also exhibit such properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Derived from 2,5-dimethylfuran through various condensation reactions.
  • Amidation Reaction : The hydroxyethyl group is introduced via nucleophilic substitution reactions.
  • Trifluoromethylation : Incorporation of the trifluoromethyl group typically involves electrophilic fluorination techniques.

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